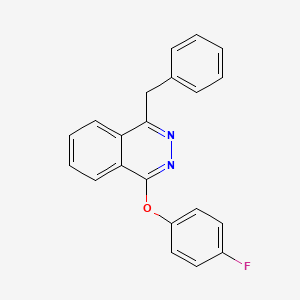

1-Benzyl-4-(4-fluorophenoxy)phthalazine

Description

1-Benzyl-4-(4-fluorophenoxy)phthalazine is a phthalazine derivative characterized by a benzyl group at position 1 and a 4-fluorophenoxy substituent at position 2. Phthalazines are nitrogen-containing heterocycles known for their pharmacological versatility, including anticancer, antimicrobial, and anticonvulsant activities .

Properties

IUPAC Name |

1-benzyl-4-(4-fluorophenoxy)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O/c22-16-10-12-17(13-11-16)25-21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEPPYSDALQDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4-(4-fluorophenoxy)phthalazine can be synthesized through a multi-step process involving the following key steps:

Formation of Phthalazine Core: The synthesis begins with the formation of the phthalazine core, typically through the condensation of phthalic anhydride with hydrazine.

Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the phthalazine core.

Attachment of Fluorophenoxy Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(4-fluorophenoxy)phthalazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced phthalazine derivatives.

Substitution: The benzyl and fluorophenoxy groups can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

1-Benzyl-4-(4-fluorophenoxy)phthalazine, a phthalazine derivative, has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Phthalazinone derivatives, in general, have demonstrated a range of biological activities, including antihypertensive, cardiotonic, anticonvulsant, antidiabetic, antithrombotic, antimicrobial, vasorelexant, antipyretic, analgesic, antitumor, and cytotoxic properties .

Anticancer Research

Phthalazines have garnered increasing interest as promising drug candidates for cancer treatment over the last two decades . Research efforts have led to the discovery of several phthalazines with different cellular and enzymatic targets .

- PARP Inhibitors Inhibitors of poly(adenosine diphosphate-ribose) polymerases (PARPs) are being evaluated as potential anticancer medicines . Olaparib, MRU-868, and KU0058958 are examples of 4-substituted-2 H-phthalazin-1-ones that have been investigated as potent orally bioavailable PARP inhibitors .

- Aurora-A Kinase Inhibitors A novel class of potent, selective, and orally bioavailable inhibitors of aurora-A kinase is based on a 4-(pyrazole-3-ylamino)phenyl-2 H-phthalazin-1-one scaffold . Compound ( IV ) inhibits aurora-A with IC50 of 71 nM and showed in vitro cytotoxic activity against the HCT116 colon cell line with IC50 of 5.44 nM .

- Tubulin Binding Molecules Tubulin binding molecules have gained interest as cytotoxic agents because they target the mitotic spindle and not the DNA . E7010 is an example of such a molecule .

Antimicrobial Activity

Phthalazinone derivatives have demonstrated antimicrobial activity . A study tested twenty-five polysubstituted phthalazinone derivatives for antifungal activity against pathogenic yeasts and filamentous fungi . One compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2 H)-one ( 5 ), exhibited remarkable antifungal activity against dermatophytes and Cryptococcus neoformans, as well as against some clinical isolates .

Antibacterial Activity

Phthalazinedione-based derivatives have exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli . In one study, compound 8c showed potent antibacterial activity with inhibition zones of 12 and 11 mm against S. aureus and E. coli, respectively . Other compounds in the study exhibited promising antibacterial activity with an inhibition zone of 6–10 mm .

C1s Inhibitory Activity

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-fluorophenoxy)phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and fluorophenoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Features

Key structural differences among phthalazine derivatives arise from substituent type and position:

The fluorophenoxy group in this compound contrasts with electron-donating methyl groups in 1-Benzoyl-4-(4-methylphenyl)phthalazine, altering electronic and steric profiles. The benzimidazolyl group in introduces a planar heterocycle, which may enhance π-π stacking in biological targets .

Pharmacological Activity Comparison

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., -F): Increase metabolic stability and target affinity, as seen in this compound .

- Bulkier Substituents (e.g., benzimidazolyl) : May reduce solubility but improve binding to hydrophobic pockets in enzymes .

- Hydrogen-Bonding Capability (e.g., phenoxy): Enhances interactions with polar residues in biological targets .

Physicochemical and Crystallographic Properties

Crystallographic Data

- 1-Benzoyl-4-(4-methylphenyl)phthalazine: Monoclinic crystal system (P21/c) with unit cell dimensions a = 12.4873 Å, b = 8.8011 Å, c = 15.4425 Å. Stabilized by C–H∙∙∙O/N interactions and weak C–H∙∙∙π bonds .

- This compound: Expected to exhibit similar packing but with fluorine influencing hydrogen-bonding networks and lattice energy.

Biological Activity

1-Benzyl-4-(4-fluorophenoxy)phthalazine is a synthetic compound belonging to the phthalazine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound features a phthalazine core substituted with a benzyl group and a fluorophenoxy moiety. The presence of these substituents is believed to influence its pharmacological properties, including its interaction with biological macromolecules.

1. Antimicrobial Activity

Phthalazine derivatives, including this compound, have been evaluated for their antimicrobial properties. A study reported that various phthalazine derivatives exhibited promising effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected compounds were determined, highlighting the potential of phthalazines as antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial potential |

| Control (E4021) | 8.6 | Standard reference |

2. Phosphodiesterase Inhibition

Research has shown that phthalazine derivatives can act as phosphodiesterase (PDE) inhibitors, particularly targeting PDE5. A related study synthesized various 4-benzylamino-phthalazine derivatives and found significant inhibitory activity against PDE5, indicating that structural modifications can enhance biological activity .

Key Findings:

- Compounds with specific substitutions at the 4-position showed greater potency than others.

- The most effective inhibitors had IC50 values in the nanomolar range.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition: Binding to active sites of enzymes like PDEs.

- Receptor Interaction: Potential interactions with various receptors, affecting signaling pathways.

Case Study 1: PDE5 Inhibition

In a comparative study of phthalazine derivatives, this compound was assessed alongside other compounds for its ability to inhibit PDE5. The results indicated that modifications in the benzyl and fluorophenoxy groups could enhance inhibitory activity significantly.

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted to evaluate the effectiveness of this compound against several bacterial strains. Preliminary results suggested that this compound exhibits moderate antimicrobial activity, warranting further investigation into its efficacy and mechanism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-4-(4-fluorophenoxy)phthalazine, and how can its structural purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the phthalazine core, with benzylation and fluorophenoxy substitution steps. Structural validation requires single-crystal X-ray diffraction (SC-XRD) to confirm bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds). SC-XRD parameters should align with reported standards (e.g., R factor <0.05, data-to-parameter ratio >15) . Complementary techniques like NMR and high-resolution mass spectrometry (HRMS) are essential for purity assessment.

Q. What biological activities are associated with phthalazine derivatives, and how can they guide experimental design for this compound?

- Methodological Answer : Phthalazine derivatives exhibit anticonvulsant, antimicrobial, and anti-inflammatory activities. Researchers should design bioassays using standardized protocols (e.g., MIC assays for antimicrobial activity, in vitro seizure models for anticonvulsant effects). Dose-response studies and structure-activity relationship (SAR) analyses are critical, with comparisons to analogs like 1-Benzoyl-4-(4-methylphenyl)phthalazine to identify substituent effects .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2<sup>k</sup> factorial design can systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Response variables (yield, purity) are analyzed via ANOVA to identify significant factors. For example, solvent polarity may dominate due to the fluorophenoxy group’s electronic effects. Post-optimization validation with central composite design (CCD) refines optimal conditions .

Q. What computational strategies predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. Reaction path searches using quantum mechanics/molecular mechanics (QM/MM) models simulate intermediates and transition states. Coupling with machine learning (ML) algorithms trained on phthalazine reaction databases accelerates condition screening .

Q. How do surface interactions (e.g., adsorption on labware) affect experimental reproducibility in studies involving this compound?

- Methodological Answer : Surface adsorption can alter compound concentration and reaction kinetics. Use microspectroscopic imaging (e.g., AFM-IR) to quantify adsorption on glass, polymer, or metal surfaces. Pre-treat surfaces with silanes or polyethylene glycol (PEG) coatings to minimize interactions. Control experiments in inert containers (e.g., PTFE) validate results .

Q. How can researchers resolve contradictions in reported biological or physicochemical data for this compound?

- Methodological Answer : Cross-validate data using multiple analytical techniques (e.g., SC-XRD for structure, DSC for thermal stability). Compare results with authoritative databases (e.g., EPA DSSTox, ECHA) and replicate studies under standardized conditions (pH, temperature). Meta-analyses of phthalazine derivative literature identify trends or outliers caused by substituent effects .

Data-Driven Research Questions

Q. What advanced characterization techniques are critical for analyzing non-covalent interactions in this compound crystals?

- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) from SC-XRD data. Pair distribution function (PDF) analysis resolves short-range order in amorphous phases. Raman spectroscopy complements by detecting weak C–H⋯C interactions .

Q. How can AI-driven autonomous laboratories enhance the discovery of novel derivatives or applications for this compound?

- Methodological Answer : AI platforms (e.g., COMSOL-integrated systems) automate reaction screening, real-time HPLC analysis, and feedback loops for condition optimization. Deep learning models trained on phthalazine SAR data propose synthetically accessible derivatives with predicted bioactivity .

Ethical and Methodological Considerations

Q. What frameworks ensure ethical rigor in publishing conflicting data about this compound’s properties or bioactivity?

- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose all experimental parameters (e.g., solvent purity, instrument calibration) and use open-access repositories for raw data. Transparent peer review processes and conflict-of-interest declarations are mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.